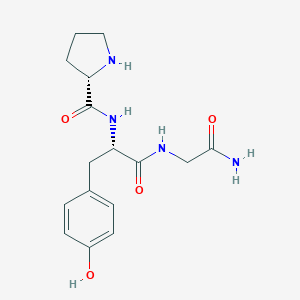

Prolyl-tyrosyl-glycinamide

Descripción

Prolyl-tyrosyl-glycinamide is a tripeptide comprising proline (Pro), tyrosine (Tyr), and glycinamide (Gly-NH₂) linked via peptide bonds. The sequence Pro-Tyr-Gly-NH₂ suggests structural features such as:

- Proline: A cyclic secondary amine contributing to conformational rigidity.

- Glycinamide: The C-terminal amide derivative of glycine, which may enhance metabolic stability compared to free carboxylic acid termini.

Propiedades

Número CAS |

132149-55-4 |

|---|---|

Fórmula molecular |

C16H22N4O4 |

Peso molecular |

334.37 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1 |

Clave InChI |

RROWGLVTQPWNAI-STQMWFEESA-N |

SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

SMILES canónico |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |

Secuencia |

PYG |

Sinónimos |

Pro-Tyr-Gly-NH2 prolyl-tyrosyl-glycinamide |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares prolyl-tyrosyl-glycinamide with analogous tripeptides:

*Inferred values based on peptide bond formation and component residues.

Key Observations:

Aromatic vs. Aliphatic Residues: Prolyl-tyrosyl-glycinamide contains tyrosine, which introduces a polar aromatic group absent in prolyl-lysyl-glycinamide (lysine) and prolyl-alanyl-glycine (alanine). This may enhance interactions with hydrophobic or π-stacking domains in biological targets.

Terminal Modifications :

- The C-terminal amide in prolyl-tyrosyl-glycinamide and prolyl-lysyl-glycinamide contrasts with the free carboxylic acid in prolyl-alanyl-glycine. Amidation often reduces enzymatic degradation, extending half-life in vivo .

Functional Implications

Bioactivity and Stability

- Prolyl-tyrosyl-glycinamide: The phenolic -OH of tyrosine may confer antioxidant properties or facilitate receptor binding (e.g., tyrosine kinase interactions). Its rigidity from proline could restrict conformational flexibility, affecting target selectivity.

- Prolyl-lysyl-glycinamide : The lysine side chain’s basicity might enable electrostatic interactions with negatively charged membranes or nucleic acids .

- Prolyl-alanyl-glycine : The shorter alanine side chain and free C-terminus likely reduce steric hindrance, favoring interactions with shallow binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.